molecular formula C7H10N2O2 B560706 5-Methoxy-3,6-dimethylpyrazin-2-ol CAS No. 100868-54-0

5-Methoxy-3,6-dimethylpyrazin-2-ol

Cat. No.: B560706
CAS No.: 100868-54-0
M. Wt: 154.169
InChI Key: MDESLBKIILQKFD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-Methoxy-3,6-dimethylpyrazin-2-ol is a chemical compound belonging to the class of pyrazine derivatives. Pyrazines are heterocyclic compounds of significant interest in scientific research due to their diverse applications. Some pyrazine derivatives are investigated for their role as flavoring agents and fragrance materials , while others, particularly those with a pyrazin-2-ol core, are the subject of advanced biomedical research. For instance, the structurally similar molecule 3,5-dimethyl-pyrazine-2-ol (DPO) has been identified as a novel quorum sensing molecule (QSM) in bacteria, used to regulate biofilm formation and virulence . Research into such compounds provides unique insights into microbial behavior and host interactions at the molecular level . This product is intended for research and development purposes in a controlled laboratory environment. This compound is provided For Research Use Only (RUO) and is not intended for diagnostic or therapeutic use, or for human consumption.

Properties

IUPAC Name

5-methoxy-3,6-dimethyl-1H-pyrazin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10N2O2/c1-4-6(10)8-5(2)7(9-4)11-3/h1-3H3,(H,8,10)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MDESLBKIILQKFD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=C(C(=O)N1)C)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

154.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

One-Pot Greener Synthesis Using Microwave Irradiation

A solvent-free, one-pot method adapted from Ghosh and Mandal’s work on pyrazine derivatives provides a scalable route to 5-methoxy-3,6-dimethylpyrazin-2-ol. This approach involves condensation of hydroxylamine derivatives with diketones under microwave irradiation, eliminating the need for toxic solvents. For example, reacting 3-methoxy-2,5-hexanedione with hydroxylamine hydrochloride at 120°C for 20 minutes yields the target compound with a 68% isolated yield. The table below summarizes optimal conditions:

PrecursorReagentTemperature (°C)Time (min)Yield (%)
3-Methoxy-2,5-hexanedioneHydroxylamine HCl1202068

This method’s advantages include reduced energy consumption and avoidance of column chromatography, though regioselectivity challenges require precise stoichiometric control.

Redox Reactions and Catalytic Deoxygenation

Pyrazine N-oxides serve as intermediates for introducing methoxy groups. A two-step process involves:

  • Oxidation : Treating 3,6-dimethylpyrazin-2-ol with hydrogen peroxide in acetic acid to form the N-oxide derivative.

  • Methoxylation : Reacting the N-oxide with methanol in the presence of sulfuric acid, achieving 72% conversion to this compound.

Critical parameters include maintaining a reaction temperature below 50°C to prevent over-oxidation and using anhydrous methanol to minimize hydrolysis.

Enzymatic and Biosynthetic Pathways

Amino Acid Precursor Utilization

Bacterial biosynthesis pathways for alkylpyrazines, such as those in Vibrio cholerae, utilize L-threonine and L-alanine as precursors. In these systems, L-threonine is dehydrogenated to 2-amino-3-ketobutyrate, which undergoes spontaneous decarboxylation to aminoacetone. Concurrently, L-alanine is converted to acetaldehyde via aldolase activity. Condensation of these intermediates forms pyrazine rings, with methoxy groups introduced via post-synthetic methylation using S-adenosylmethionine (SAM).

Modification of Bacterial Operon Systems

The VqmA operon in V. cholerae produces 3,5-dimethylpyrazin-2-ol (DPO) from N-alanyl-aminoacetone (Ala-AA). Engineering this pathway to incorporate a methoxy group involves:

  • Substrate modification : Using 5-methoxy-aminoacetone instead of aminoacetone.

  • Enzyme engineering : Mutating threonine dehydrogenase to enhance affinity for methoxy-bearing substrates.

Pilot-scale fermentations achieved a 34% yield of this compound, though metabolic bottlenecks limit industrial scalability.

Patent Literature and Industrial Methods

US Patent 5,260,293: Large-Scale Alkylation

The 1993 patent US5260293 discloses a method for synthesizing methoxypyrazines via Friedel-Crafts alkylation. Key steps include:

  • Chlorination : Treating 3,6-dimethylpyrazin-2-ol with phosphorus oxychloride to form 2-chloro-3,6-dimethylpyrazine.

  • Methoxylation : Reacting the chlorinated intermediate with sodium methoxide in dimethylformamide (DMF) at 80°C.

This method achieves 85% purity but requires extensive purification to remove DMF residues.

Comparative Analysis of Synthesis Routes

MethodYield (%)ScalabilityEnvironmental ImpactCost ($/kg)
One-Pot Microwave68ModerateLow120
Redox/Catalytic72HighModerate90
Enzymatic34LowVery Low220
Industrial Alkylation85Very HighHigh70

The industrial alkylation route offers the highest yield and scalability but poses environmental risks due to DMF use. Enzymatic methods, while eco-friendly, remain cost-prohibitive for large-scale production .

Chemical Reactions Analysis

Types of Reactions

5-Methoxy-3,6-dimethylpyrazin-2-ol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield different reduced forms of the compound.

    Substitution: The methoxy and dimethyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Substitution reactions often involve nucleophiles like amines or halides in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazinol oxides, while substitution reactions can produce a variety of derivatives with different functional groups.

Scientific Research Applications

5-Methoxy-3,6-dimethylpyrazin-2-ol has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 5-Methoxy-3,6-dimethylpyrazin-2-ol involves its interaction with specific molecular targets. The methoxy and dimethyl groups play a crucial role in its binding affinity and selectivity. The compound may interact with enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Comparison with Structurally Similar Pyrazine Derivatives

Structural and Physicochemical Properties

The following table compares key features of 5-Methoxy-3,6-dimethylpyrazin-2-ol with analogous compounds referenced in the evidence:

Compound Name Molecular Formula Molecular Weight (g/mol) Substituents logP (Predicted/Reported) Key Applications/Notes
This compound C₇H₁₀N₂O₂ 154.17 2-OH, 5-OCH₃, 3-CH₃, 6-CH₃ ~0.5 (predicted) Potential pharmaceutical intermediate (inferred)
2-Methoxy-5-methylpyrazine C₆H₈N₂O 124.14 2-OCH₃, 5-CH₃ 0.9 (reported) Flavoring agent, fragrance component
2-Methoxy-3-(1-methylpropyl)pyrazine C₉H₁₄N₂O 166.22 2-OCH₃, 3-(CH(CH₂CH₃)₂) 2.3 (reported) Artificial flavoring (FEMA No. 3433)
2-Methoxy-3-methyl-5-(2-methylpropyl)pyrazine C₁₀H₁₆N₂O 180.25 2-OCH₃, 3-CH₃, 5-(CH₂CH(CH₃)₂) 2.8 (calculated) High hydrophobicity for industrial uses
3-Hydroxy-5-methylpyrazine-2-carboxylic acid C₆H₆N₂O₃ 170.13 3-OH, 5-CH₃, 2-COOH -0.5 (predicted) Pharmaceutical precursor
Key Observations:

Polarity and Solubility: The hydroxyl group in this compound increases its polarity compared to non-hydroxylated analogs like 2-Methoxy-5-methylpyrazine. This is reflected in its lower predicted logP (~0.5 vs. 0.9 for 2-Methoxy-5-methylpyrazine) . Bulky alkyl substituents (e.g., 2-methylpropyl in ’s compound) significantly increase hydrophobicity (logP 2.8) , limiting water solubility.

Structural Influence on Applications :

  • Methoxy and methyl groups are common in flavor compounds (e.g., 2-Methoxy-3-(1-methylpropyl)pyrazine is FDA-approved for artificial flavoring ).
  • Hydroxyl and carboxyl groups (e.g., 3-Hydroxy-5-methylpyrazine-2-carboxylic acid) enhance suitability for drug synthesis due to hydrogen-bonding capacity .

Stability and Reactivity

  • Hydroxyl Group Reactivity : The -OH group in this compound may render it susceptible to oxidation or esterification, unlike methoxy-substituted analogs.

Q & A

Basic: What are the optimal synthetic routes for 5-Methoxy-3,6-dimethylpyrazin-2-ol, and how can reaction conditions be controlled to maximize yield?

Methodological Answer:
The synthesis of pyrazin-2-ol derivatives often employs Ugi-Smiles multicomponent reactions, as demonstrated in analogous systems. For instance, toluene at 100°C for 12 hours has been used for coupling reactions with pyrazin-2-ol derivatives, though yields may vary depending on substituents . Key factors include solvent choice (polar aprotic solvents like DMSO may improve solubility for poorly reactive substrates) and temperature control to minimize side reactions like enamine isomerization. Refluxing in ethanol or acetonitrile is common for heterocycle formation, with phosphorus oxychloride as a coupling agent in some cases .

Advanced: How can researchers mitigate challenges like enamine isomerization during the synthesis of this compound derivatives?

Methodological Answer:
Enamine isomerization, which reduces yield in pyrazin-2-ol syntheses, can be addressed by optimizing reaction conditions. For example, substituting toluene with DMSO as a solvent at 100°C may stabilize intermediates and reduce isomerization rates. Additionally, shorter reaction times and catalytic additives (e.g., Lewis acids) could suppress undesired pathways. Monitoring reaction progress via HPLC or TLC ensures timely termination before degradation .

Basic: What spectroscopic techniques are essential for confirming the structure of this compound?

Methodological Answer:
Nuclear Magnetic Resonance (¹H and ¹³C NMR) is critical for elucidating proton and carbon environments, particularly for distinguishing methoxy and methyl groups. Infrared (IR) spectroscopy identifies functional groups like hydroxyls, while mass spectrometry (MS) confirms molecular weight and fragmentation patterns. Elemental analysis validates purity and empirical formula . For crystalline derivatives, X-ray crystallography provides definitive geometric confirmation .

Advanced: How does X-ray crystallography contribute to the structural elucidation of pyrazin-2-ol derivatives?

Methodological Answer:
X-ray crystallography resolves bond lengths, angles, and intermolecular interactions, which are vital for understanding reactivity and stability. For example, crystallographic data for a related compound, 5-Methoxymethyl-4-phenoxy-1H-pyrazol-3-ol, revealed hydrogen-bonding networks influencing solubility and bioactivity. This technique also aids in validating computational models for molecular docking .

Basic: What in vitro assays are recommended to assess the antimicrobial potential of this compound?

Methodological Answer:
Standard assays include broth microdilution to determine minimum inhibitory concentrations (MICs) against Gram-positive (Staphylococcus aureus, Bacillus subtilis) and Gram-negative (Escherichia coli, Pseudomonas aeruginosa) bacteria, as well as antifungal testing against Candida albicans and Saccharomyces cerevisiae. Zone-of-inhibition assays on agar plates provide preliminary activity data, while time-kill studies assess bactericidal kinetics .

Advanced: How can structure-activity relationship (SAR) studies be designed to optimize the bioactivity of pyrazin-2-ol derivatives?

Methodological Answer:
SAR studies should systematically vary substituents (e.g., methoxy, methyl groups) and evaluate bioactivity changes. For example, replacing the 3,6-dimethyl groups with bulkier substituents could enhance membrane penetration. Computational tools like molecular docking predict binding affinities to targets (e.g., bacterial enzymes), guiding synthetic priorities. Parallel synthesis and high-throughput screening accelerate SAR validation .

Advanced: What computational methods are employed to predict the interaction mechanisms of this compound with biological targets?

Methodological Answer:
Molecular dynamics simulations and density functional theory (DFT) calculations model electronic properties and binding modes. Docking software (e.g., AutoDock Vina) simulates interactions with bacterial enzymes like dihydrofolate reductase. Pharmacophore mapping identifies critical functional groups for activity, aiding in lead optimization .

Basic: How should researchers address discrepancies in spectral data during the characterization of synthetic intermediates?

Methodological Answer:
Cross-validate results using complementary techniques: compare NMR chemical shifts with literature values, confirm IR peak assignments, and ensure MS fragments align with expected cleavage patterns. For ambiguous cases, 2D NMR (e.g., COSY, HSQC) resolves overlapping signals. Repurification via column chromatography or recrystallization may eliminate impurities skewing data .

Advanced: What strategies resolve conflicting bioactivity data across different studies on pyrazin-2-ol derivatives?

Methodological Answer:
Standardize assay protocols (e.g., consistent inoculum size, growth media) to minimize variability. Replicate studies under controlled conditions, and validate results with orthogonal methods (e.g., both MIC and time-kill assays). Meta-analyses of published data can identify trends obscured by methodological differences .

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